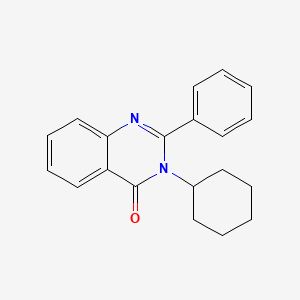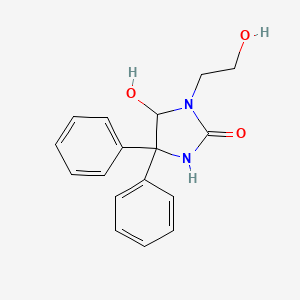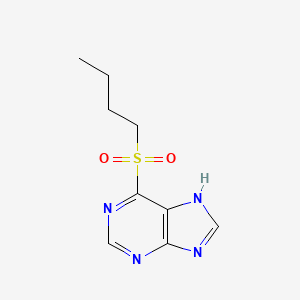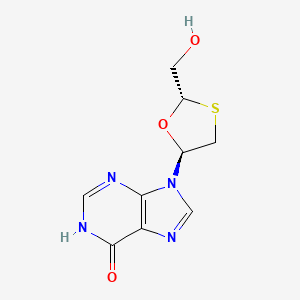
(-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides and has been studied for its potential applications in various fields, including medicinal chemistry and biochemistry. The compound features a unique oxathiolane ring, which distinguishes it from other nucleoside analogs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine typically involves the coupling of a hypoxanthine derivative with an oxathiolane precursor. One common method includes the use of a Mitsunobu reaction, where the hypoxanthine derivative is reacted with a protected oxathiolane in the presence of a phosphine and an azodicarboxylate. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as crystallization, purification by chromatography, and rigorous quality control to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
(-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced under specific conditions to modify the oxathiolane ring.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group or the oxathiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Modified oxathiolane derivatives.
Substitution: Various substituted nucleoside analogs.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in DNA and RNA synthesis.
Medicine: Explored as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can disrupt normal DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: Another nucleoside analog used as an antiviral agent.
Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Lamivudine: Used in the treatment of hepatitis B and HIV.
Uniqueness
(-)-(2S,5S)-9-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine is unique due to its oxathiolane ring, which provides distinct chemical properties and biological activity compared to other nucleoside analogs. This structural feature may enhance its stability and efficacy in therapeutic applications.
Propiedades
Número CAS |
149819-64-7 |
|---|---|
Fórmula molecular |
C9H10N4O3S |
Peso molecular |
254.27 g/mol |
Nombre IUPAC |
9-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1H-purin-6-one |
InChI |
InChI=1S/C9H10N4O3S/c14-1-6-16-5(2-17-6)13-4-12-7-8(13)10-3-11-9(7)15/h3-6,14H,1-2H2,(H,10,11,15)/t5-,6-/m0/s1 |
Clave InChI |
NWAMVXFWUIMGLW-WDSKDSINSA-N |
SMILES isomérico |
C1[C@H](O[C@@H](S1)CO)N2C=NC3=C2N=CNC3=O |
SMILES canónico |
C1C(OC(S1)CO)N2C=NC3=C2N=CNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



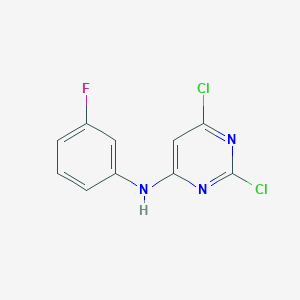


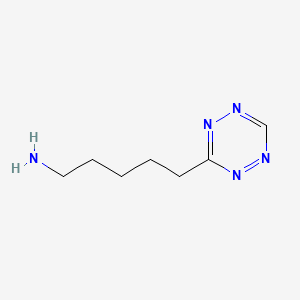
![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
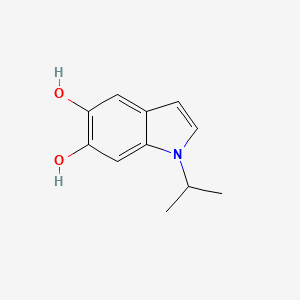
![6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12929962.png)
